![molecular formula C13H17FN2O3S B355620 1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine CAS No. 942771-50-8](/img/structure/B355620.png)
1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine is a chemical compound. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another method involves the ring opening of aziridines under the action of N-nucleophiles .Applications De Recherche Scientifique
Novel Small Molecule Agonists and Antagonists
Research into molecules structurally related to 1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine has led to the discovery of novel small molecule agonists and antagonists targeting various receptors. For example, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a novel small molecule motilin receptor agonist with potential implications in enhancing gastrointestinal motility through its agonistic activity on the motilin receptor in rabbit gastric antrum tissue (Westaway et al., 2009). This highlights the utility of piperazine derivatives in therapeutic applications targeting gastrointestinal disorders.
Antibacterial Activities
Piperazine derivatives, including those related to 1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine, have been explored for their antibacterial properties. Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed compounds with significant antibacterial activities against various pathogens, indicating the potential of such structures in developing new antibacterial agents (Wu Qi, 2014).
Metabolic and Disposition Studies
The metabolic disposition of compounds similar to 1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine, such as casopitant, a neurokinin-1 receptor antagonist, has been extensively studied. These studies provide insights into the absorption, distribution, metabolism, and elimination of these compounds in various species, contributing to our understanding of their pharmacokinetic profiles (Miraglia et al., 2010).
Antiproliferative and Anticancer Research
Piperazine derivatives, including N-[2-(4-substituted piperazine-1-yl)acetyl]-N’-[bis-(4-fluorophenyl)methyl]piperazine structures, have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines. These studies reveal the potential of piperazine-based compounds in anticancer research, with some derivatives showing higher cytotoxicity than standard treatments like 5-fluorouracil against certain cancer cell lines (Bobtaina et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3S/c1-10-9-12(3-4-13(10)14)20(18,19)16-7-5-15(6-8-16)11(2)17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVFEYHWONAASO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Phenylethyl)amino]butan-1-ol](/img/structure/B355538.png)
![2-Bromo-9-(4-morpholinylcarbonyl)-4-oxatricyclo[4.2.1.0~3,7~]nonan-5-one](/img/structure/B355554.png)

![4-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B355607.png)

![4-isopropyl-N-(2-{4-[(4-isopropylphenyl)sulfonyl]-1-piperazinyl}ethyl)benzenesulfonamide](/img/structure/B355612.png)
![1-{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B355614.png)
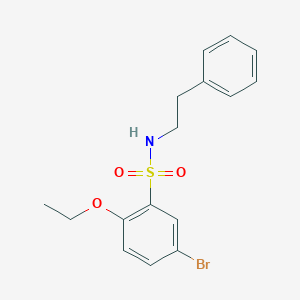
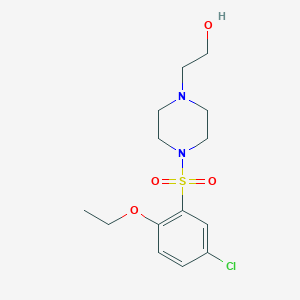
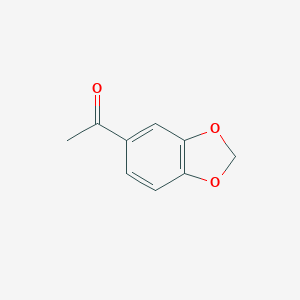
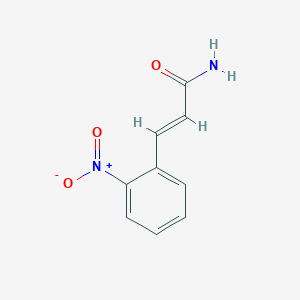
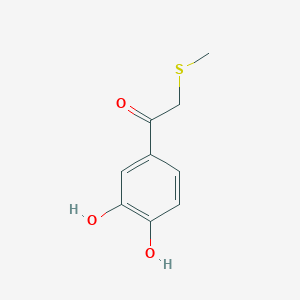
![2-amino-1-(3,4-dichlorophenyl)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B355642.png)
![Ethyl 7-(2-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B355644.png)